molecular formula C14H21N B11761184 (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine

(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine

Katalognummer: B11761184
Molekulargewicht: 203.32 g/mol
InChI-Schlüssel: OKHUAJLXSDHXCS-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine is an organic compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and ethylamine.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylphenyl ketone or aldehyde.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Cyclohexyl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(4-Methyl-phenyl)-ethylamine: Similar structure with a methyl group instead of a cyclohexyl group.

    (1R)-1-(4-Ethyl-phenyl)-ethylamine: Similar structure with an ethyl group instead of a cyclohexyl group.

    (1R)-1-(4-Propyl-phenyl)-ethylamine: Similar structure with a propyl group instead of a cyclohexyl group.

Uniqueness

(1R)-1-(4-Cyclohexyl-phenyl)-ethylamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Eigenschaften

Molekularformel

C14H21N

Molekulargewicht

203.32 g/mol

IUPAC-Name

(1R)-1-(4-cyclohexylphenyl)ethanamine

InChI

InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3/t11-/m1/s1

InChI-Schlüssel

OKHUAJLXSDHXCS-LLVKDONJSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)C2CCCCC2)N

Kanonische SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.